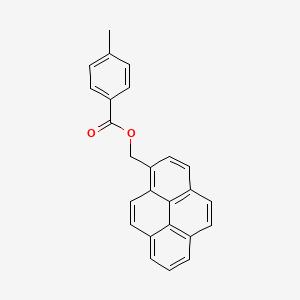![molecular formula C11H15ClO2S B14318276 {[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene CAS No. 112091-39-1](/img/structure/B14318276.png)
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group, which is further connected to a propyl chain bearing chloro and methoxymethoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable precursor, followed by the introduction of the methoxymethoxy group through etherification. The final step involves the formation of the sulfanyl linkage to the benzene ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a less substituted derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which {[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene exerts its effects involves interactions with specific molecular targets. The sulfanyl group can participate in redox reactions, while the chloro and methoxymethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in nucleophilic substitution reactions.
4-Methoxyphenylboronic acid: Another compound with a methoxy group, used in cross-coupling reactions.
Uniqueness
{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and methoxymethoxy substituents, along with the sulfanyl linkage, differentiates it from other similar compounds and expands its utility in various fields of research.
属性
| 112091-39-1 | |
分子式 |
C11H15ClO2S |
分子量 |
246.75 g/mol |
IUPAC 名称 |
[3-chloro-2-(methoxymethoxy)propyl]sulfanylbenzene |
InChI |
InChI=1S/C11H15ClO2S/c1-13-9-14-10(7-12)8-15-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI 键 |
LEWADZUIUVOHNF-UHFFFAOYSA-N |
规范 SMILES |
COCOC(CSC1=CC=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)

![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)


methanone](/img/structure/B14318293.png)

